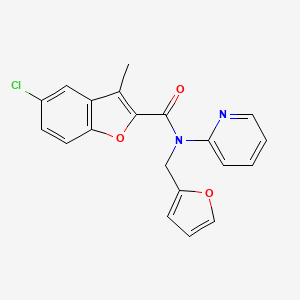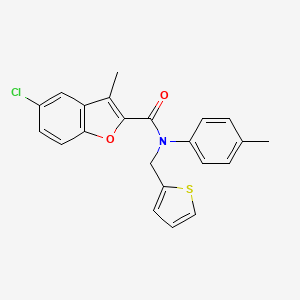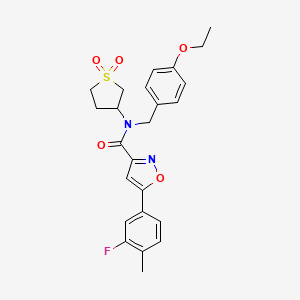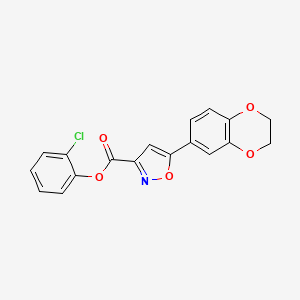![molecular formula C17H28N2OS B14985096 4-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B14985096.png)
4-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]cyclohexanecarboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Alkylation: The thiazole ring is then alkylated with 2-bromoethylamine to introduce the ethyl group.
Amidation: The resulting intermediate is reacted with cyclohexanecarboxylic acid to form the final amide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the cyclohexane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or cyclohexane rings.
Applications De Recherche Scientifique
4-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anti-inflammatory effects by modulating immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
4-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]cyclohexanecarboxamide is unique due to its specific substitution pattern on the thiazole ring and the presence of a cyclohexanecarboxamide moiety. This unique structure may confer distinct biological activities and properties compared to other thiazole derivatives.
Propriétés
Formule moléculaire |
C17H28N2OS |
|---|---|
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
4-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C17H28N2OS/c1-3-4-5-14-6-8-15(9-7-14)17(20)18-11-10-16-12-21-13(2)19-16/h12,14-15H,3-11H2,1-2H3,(H,18,20) |
Clé InChI |
MUQZKVJYPLDWNM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCC(CC1)C(=O)NCCC2=CSC(=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B14985023.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide](/img/structure/B14985025.png)




![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methoxybenzamide](/img/structure/B14985065.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B14985067.png)

![1-[(4-chlorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B14985084.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B14985089.png)



